5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole
Description
5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a cyanimino group at position 5, a phenyl group at position 3, and a methyl group at position 2. The dihydro structure at positions 4 and 5 introduces partial saturation, which may influence its electronic properties and conformational stability.
Properties
IUPAC Name |
(4-methyl-3-phenyl-1,2,4-thiadiazol-5-ylidene)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-14-9(8-5-3-2-4-6-8)13-15-10(14)12-7-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHECVOVKWPDTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NSC1=NC#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400425 | |
| Record name | (4-Methyl-3-phenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138572-15-3 | |
| Record name | (4-Methyl-3-phenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
Thioketones, such as 4-methyl-3-phenylthioketone, react with cyanamide-containing hydrazine derivatives under acidic or basic conditions. The thioketone’s sulfur atom initiates nucleophilic attack on the hydrazine’s terminal nitrogen, followed by intramolecular cyclization to form the 1,2,4-thiadiazole core. The cyano group is introduced via cyanamide precursors, which also participate in tautomerization to stabilize the final product.
Optimization and Yields
Key variables include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates, while temperatures between 60–80°C balance kinetic control and side-product minimization. Catalytic amounts of triethylamine (TEA) or sulfuric acid improve yields by facilitating proton transfer during cyclization. Reported yields range from 55% to 72%, depending on substituent electronic effects.
Hydrazonoyl Halide-Mediated Synthesis
An alternative route employs hydrazonoyl halides as precursors, leveraging their electrophilic reactivity to construct the thiadiazole ring.
Procedure and Intermediate Formation
In this method, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea reacts with hydrazonoyl halides (e.g., 3a–h) in ethanol under reflux. The thiourea’s sulfur attacks the halide’s α-carbon, forming a thioamide intermediate. Subsequent intramolecular cyclization eliminates aniline, yielding the thiadiazole scaffold.
Catalysis and Reaction Conditions
Triethylamine (TEA) is critical for deprotonating intermediates and scavenging hydrogen halides. Ethanol as the solvent ensures solubility of both polar and nonpolar reactants. Reactions typically proceed for 12–24 hours at 70–80°C, with yields averaging 60–68%.
Table 1: Hydrazonoyl Halide-Mediated Synthesis Parameters
| Hydrazonoyl Halide | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3a | Ethanol | TEA | 80 | 65 |
| 3b | Ethanol | TEA | 75 | 62 |
| 3h | Ethanol | TEA | 80 | 68 |
α-Haloketone Condensation
α-Haloketones serve as versatile building blocks for thiadiazole synthesis, particularly for introducing methyl and phenyl substituents.
Reaction Pathway
4-Methyl-3-phenyl-α-chloroketone reacts with cyanamide in the presence of TEA, initiating a nucleophilic substitution at the α-carbon. The resulting enolate undergoes cyclization with the thiourea moiety, forming the 1,2,4-thiadiazole ring. This method is notable for its regioselectivity, favoring substitution at the less hindered α-position.
Solvent and Temperature Effects
Using dimethylformamide (DMF) as a solvent increases reaction homogeneity, while temperatures of 50–60°C prevent ketone decomposition. Yields reach 70–75%, with purity confirmed via HPLC.
Spectroscopic Validation and Purity Assessment
Post-synthetic analysis ensures structural fidelity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the thiadiazole ring’s presence through characteristic deshielded proton signals at δ 7.8–8.2 ppm (aromatic) and δ 2.4 ppm (methyl). Infrared (IR) spectroscopy identifies cyanamide stretches at 2200–2250 cm⁻¹. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 216.26 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Thioketone Cyclization | High regioselectivity | Requires anhydrous conditions | 55–72 |
| Hydrazonoyl Halide | Scalability | Long reaction times | 60–68 |
| α-Haloketone Condensation | Mild conditions | Solvent toxicity concerns | 70–75 |
Chemical Reactions Analysis
Types of Reactions
5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The cyanamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the cyanamide group under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials with specific properties.
Biology
This compound has been studied for its antimicrobial and antifungal activities . Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine
The anticancer properties of this compound have been investigated in several studies. The compound's mechanism involves interaction with specific enzymes and proteins that are crucial for cancer cell proliferation. Its potential use in drug development is being actively explored.
Industry
In industrial applications, this compound is utilized in the development of new materials , including polymers and coatings. Its unique chemical properties enable the formulation of products with enhanced performance characteristics.
Case Studies
Case Study 1: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to evaluate effectiveness.
Case Study 2: Anticancer Properties
A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent through its ability to induce apoptosis in cancer cell lines. The mechanism involved disruption of mitochondrial function and activation of caspases.
Mechanism of Action
The mechanism of action of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The cyanamide group can also form covalent bonds with nucleophilic sites in biomolecules, further enhancing its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural features, synthesis methods, physicochemical properties, and applications of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole with related thiadiazole derivatives.
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Structural and Electronic Differences
- The dihydro (partial saturation) and 4-methyl groups may reduce ring strain and increase lipophilicity, improving membrane permeability in biological systems . Chloro-substituted analogs (e.g., 5-chloro-3-phenyl-1,2,4-thiadiazole) exhibit higher stability but require careful handling due to toxicity risks .
Biological Activity
5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole (CAS No. 138572-15-3) is a heterocyclic compound belonging to the thiadiazole family, recognized for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The compound's structure facilitates interaction with various biological targets, making it a subject of significant research interest.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiadiazole ring and a cyanamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 208.303 g/mol |
| Density | 1.33 g/cm³ |
| Boiling Point | 358.4 °C |
| Melting Point | Not available |
| Flash Point | 170.6 °C |
Antimicrobial and Antifungal Properties
Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that this compound may have therapeutic applications in inflammatory diseases.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/ml) |
|---|---|
| A549 (Lung) | 9.40 |
| SK-OV-3 (Ovarian) | 7.35 |
| SK-MEL-2 (Skin) | 4.27 |
| HCT15 (Colon) | 8.25 |
These results indicate that the compound has potent activity against multiple cancer types, with the highest efficacy observed in skin cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The thiadiazole ring can inhibit enzymes crucial for cancer cell proliferation.
- Nucleophilic Attack : The cyanamide group can react with nucleophiles in biomolecules, forming covalent bonds that disrupt normal cellular functions.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells.
Case Studies
A recent study synthesized various thiadiazole derivatives and evaluated their anticancer effects. Among them, compounds with electron-withdrawing groups on the phenyl ring showed enhanced cytotoxicity against cancer cell lines compared to their counterparts without such modifications . This highlights the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with substituted phenylhydrazines under acidic conditions yields derivatives. Key factors include:
- Reagent selection : 4-Methylphenylhydrazine hydrochloride produces a single product (e.g., 5-cyano-3-(2,5-dimethylindol-3-yl)-1,2,4-thiadiazole), while phenylhydrazine hydrochloride may lead to unexpected byproducts due to competing reaction pathways .
- Temperature control : Reflux in ethanol or methanol ensures optimal reactivity .
- Purification : Column chromatography or recrystallization is critical for isolating pure products .
Q. How is the structural integrity of this compound confirmed in synthetic studies?
- Methodological Answer : Structural validation relies on:
- Spectroscopic techniques : IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions .
- Elemental analysis : Matches experimental and theoretical C, H, N, S percentages within ±0.3% .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in product distribution during synthesis (e.g., unexpected byproducts)?
- Methodological Answer : Contradictions arise from divergent reaction mechanisms. For example, phenylhydrazine hydrochloride may form both indole and pyrazole derivatives due to:
- Competing cyclization pathways : Kinetic vs. thermodynamic control under varying pH or solvent polarity .
- Analytical resolution : Use HPLC-MS to identify side products and adjust reaction parameters (e.g., stoichiometry, catalyst) to suppress undesired pathways .
Q. What strategies optimize the pharmacological potential of this compound through structural modification?
- Methodological Answer : Key modifications include:
- Heterocyclic fusion : Introducing triazole or oxadiazole moieties enhances bioactivity. For instance, Mannich base derivatives (e.g., 5-((pyridine-4-yl)-1,3,4-oxadiazole-2-thione) show improved antimicrobial activity .
- Salt formation : Sodium or potassium salts of thioacetic acid derivatives increase solubility and bioavailability .
- QSAR modeling : Correlate substituent electronic effects (e.g., Hammett constants) with activity to guide rational design .
Key Considerations for Experimental Design
- Theoretical framework : Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization) .
- Process simulation : Use COMSOL Multiphysics to model reaction kinetics and optimize parameters .
- Toxicity screening : Prioritize compounds with low logP values (<3) to reduce cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
